2-Butanone, 4-(2-pyridinyl)- 2-Butanone, 4-(2-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 79476-33-8
VCID: VC8000972
InChI: InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3
SMILES: CC(=O)CCC1=CC=CC=N1
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

2-Butanone, 4-(2-pyridinyl)-

CAS No.: 79476-33-8

Cat. No.: VC8000972

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 4-(2-pyridinyl)- - 79476-33-8

Specification

CAS No. 79476-33-8
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 4-pyridin-2-ylbutan-2-one
Standard InChI InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3
Standard InChI Key HNIUYWFFFOHMMX-UHFFFAOYSA-N
SMILES CC(=O)CCC1=CC=CC=N1
Canonical SMILES CC(=O)CCC1=CC=CC=N1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Butanone, 4-(2-pyridinyl)- (CAS 79476-33-8) is a ketone derivative where a pyridin-2-yl group is attached to the fourth carbon of a butan-2-one backbone . Its IUPAC name, 4-pyridin-2-ylbutan-2-one, reflects this connectivity. The molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number79476-33-8
IUPAC Name4-pyridin-2-ylbutan-2-one
Molecular FormulaC₉H₁₁NO
SMILESCC(=O)CCC1=CC=CC=N1
InChIKeyHNIUYWFFFOHMMX-UHFFFAOYSA-N
ChemSpider ID15178037

Structural Features

The molecule consists of a butan-2-one core (a four-carbon chain with a ketone group at position 2) linked to a pyridin-2-yl ring at the terminal carbon. The pyridine ring introduces aromaticity and potential sites for hydrogen bonding or coordination chemistry. Computational models confirm a planar pyridine ring and a flexible aliphatic chain, allowing conformational variability .

Synthesis and Reactivity

Reactivity Profile

The ketone group at position 2 of the butanone backbone is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). The pyridine ring’s nitrogen can participate in coordination chemistry or act as a weak base. In related compounds, such as 4-(3-pyridyl)-4-oxobutyl adducts, the oxobutyl chain undergoes hydrolysis or alkylation, suggesting potential instability under acidic or basic conditions .

PropertyValue/DescriptionBasis of Estimation
Boiling Point~300°C (estimated)Analog: 4-hydroxy variant
Density1.15–1.20 g/cm³Similar pyridinyl ketones
LogP (Partition Coefficient)1.2–1.5Computational models
SolubilityModerate in polar solventsPyridine solubility trends

The compound’s hydrophilic-lipophilic balance suggests miscibility with organic solvents like ethanol or acetone, while limited water solubility is expected due to the pyridine moiety .

Toxicological Considerations

Data specific to 4-(pyridin-2-yl)butan-2-one are lacking, but its structural analog 2-butanone (methyl ethyl ketone) causes neurotoxicity and respiratory irritation at high concentrations . The pyridine ring may introduce additional hazards, such as DNA alkylation or enzyme inhibition, as seen in POB-adduct-forming compounds .

Table 3: Toxicity Comparison with Analogues

CompoundKey Toxicological EffectsSource
2-ButanoneNeurotoxicity, mucous membrane irritation
4-(3-Pyridyl)-4-oxobutyl derivativesDNA adducts, mutagenicity

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